![molecular formula C6H8F4N2 B13775661 2,2,5,5-Tetrafluoro-1,4-diazabicyclo[2.2.2]octane CAS No. 721451-54-3](/img/structure/B13775661.png)
2,2,5,5-Tetrafluoro-1,4-diazabicyclo[2.2.2]octane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,2,5,5-Tetrafluoro-1,4-diazabicyclo[2.2.2]octane is a bicyclic organic compound with the molecular formula C6H8F4N2. This compound is a derivative of 1,4-diazabicyclo[2.2.2]octane, where four hydrogen atoms are replaced by fluorine atoms. It is known for its unique structure and properties, making it a valuable reagent in various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2,5,5-tetrafluoro-1,4-diazabicyclo[2.2.2]octane typically involves the fluorination of 1,4-diazabicyclo[2.2.2]octane. One common method is the reaction of 1,4-diazabicyclo[2.2.2]octane with a fluorinating agent such as Selectfluor. The reaction is carried out under controlled conditions to ensure the selective introduction of fluorine atoms at the desired positions .
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes where the reactants are passed through a reactor containing the fluorinating agent. This method allows for better control over reaction conditions and yields higher purity products. The reaction is typically conducted at elevated temperatures and pressures to facilitate the fluorination process .
Chemical Reactions Analysis
Types of Reactions
2,2,5,5-Tetrafluoro-1,4-diazabicyclo[2.2.2]octane undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The fluorine atoms can be replaced by other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can participate in redox reactions, although these are less common.
Cycloaddition: It can act as a catalyst or reactant in cycloaddition reactions.
Common Reagents and Conditions
Common reagents used in reactions with this compound include Selectfluor for fluorination, various nucleophiles for substitution reactions, and oxidizing or reducing agents for redox reactions. Reaction conditions typically involve controlled temperatures and pressures to ensure selectivity and yield .
Major Products
The major products formed from reactions involving this compound depend on the type of reaction. For example, nucleophilic substitution reactions can yield a variety of substituted derivatives, while cycloaddition reactions can produce complex cyclic structures .
Scientific Research Applications
2,2,5,5-Tetrafluoro-1,4-diazabicyclo[2.2.2]octane has several scientific research applications:
Biology: The compound is studied for its potential use in biological systems, including as a probe for studying enzyme mechanisms.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active compound.
Industry: It is used in the production of advanced materials and as a catalyst in polymerization reactions.
Mechanism of Action
The mechanism by which 2,2,5,5-tetrafluoro-1,4-diazabicyclo[2.2.2]octane exerts its effects involves its ability to act as a nucleophile and a base. The fluorine atoms enhance its reactivity and selectivity in various chemical reactions. The compound can interact with molecular targets through nucleophilic attack or coordination with metal centers, facilitating various catalytic processes .
Comparison with Similar Compounds
Similar Compounds
1,4-Diazabicyclo[2.2.2]octane: The parent compound without fluorine substitution.
Quinuclidine: A similar bicyclic compound with one nitrogen atom replaced by a carbon atom.
Tropane: Another bicyclic compound with a different ring structure.
Uniqueness
2,2,5,5-Tetrafluoro-1,4-diazabicyclo[2.2.2]octane is unique due to the presence of fluorine atoms, which significantly alter its chemical properties compared to its non-fluorinated counterparts. The fluorine atoms increase the compound’s stability, reactivity, and selectivity in various chemical reactions, making it a valuable reagent in synthetic chemistry .
Properties
CAS No. |
721451-54-3 |
|---|---|
Molecular Formula |
C6H8F4N2 |
Molecular Weight |
184.13 g/mol |
IUPAC Name |
2,2,5,5-tetrafluoro-1,4-diazabicyclo[2.2.2]octane |
InChI |
InChI=1S/C6H8F4N2/c7-5(8)4-12-2-1-11(5)3-6(12,9)10/h1-4H2 |
InChI Key |
KDMHOQDBCWXIGP-UHFFFAOYSA-N |
Canonical SMILES |
C1CN2CC(N1CC2(F)F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



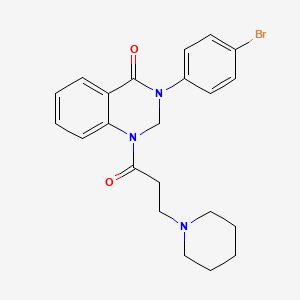
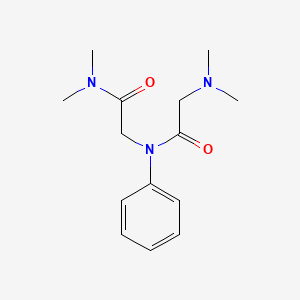
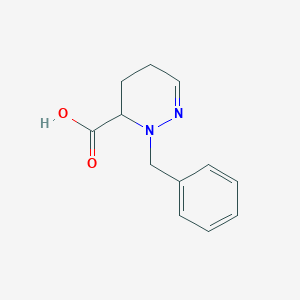
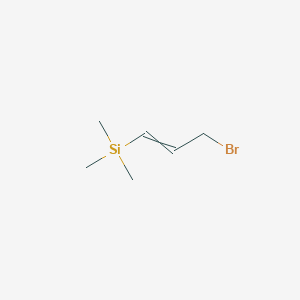

![Octadecanamide, N-(2-aminoethyl)-N-[2-[(1-oxooctadecyl)amino]ethyl]-](/img/structure/B13775621.png)
![2-[2-(4-iodophenoxy)acetyl]oxyethyl-dimethylazanium;chloride](/img/structure/B13775622.png)
![[2,6-Dimethyl-4-(methylcarbamoyloxy)phenyl]carbamic acid](/img/structure/B13775626.png)
![(2E)-2-[(4E)-4-hydroxyimino-2-methylcyclohexa-2,5-dien-1-ylidene]-2-phenylacetonitrile](/img/structure/B13775632.png)
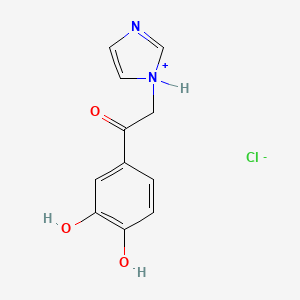
![calcium;6-hydroxy-5-[(1-sulfonatonaphthalen-2-yl)diazenyl]naphthalene-2-sulfonate](/img/structure/B13775640.png)
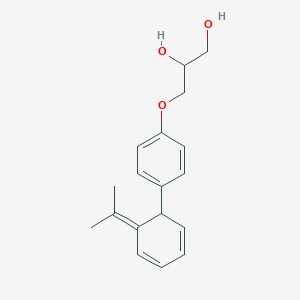
![2-[2-[(1-Oxoallyl)oxy]ethoxy]ethyl N,N-diethyl-beta-alaninate](/img/structure/B13775654.png)
